molecular formula C7H7N3O2S B8507447 N-(3-Cyano-2-pyridinyl)methanesulfonamide

N-(3-Cyano-2-pyridinyl)methanesulfonamide

Cat. No.: B8507447
M. Wt: 197.22 g/mol
InChI Key: VWAXUNFOEXECRO-UHFFFAOYSA-N
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Description

N-(3-Cyano-2-pyridinyl)methanesulfonamide is a chemical compound with the molecular formula C7H7N3O2S. It is characterized by the presence of a cyano group attached to a pyridine ring, along with a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-2-pyridinyl)methanesulfonamide typically involves the reaction of 3-cyano-2-pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-2-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyano-2-pyridinyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyano-2-pyridinyl)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-2-pyridinyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

N-(3-cyanopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-6(5-8)3-2-4-9-7/h2-4H,1H3,(H,9,10)

InChI Key

VWAXUNFOEXECRO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=N1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-nicotinonitrile (2 g), H2NSO2Me (1.73 g) and K2CO3 (4.44 g) in DMF (100 ml) was stirred at 100° C. for 18 h. The reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo. The residue was chromatographed on silica gel in dichloromethane/methanol=98/2 (v/v) as eluent. Yield: 1.32 g. MS-ESI: [M+H]+=198.2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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